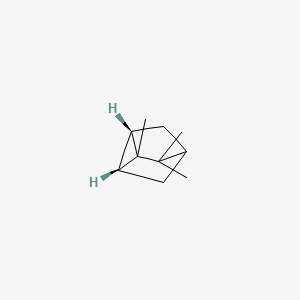
(1r)-(+)-Tricyclene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r)-(+)-Tricyclene is a bicyclic monoterpene hydrocarbon with a unique tricyclic structure. It is a naturally occurring compound found in various essential oils, including those of pine and fir trees. This compound is known for its distinctive aroma and is used in the fragrance industry. Its chemical structure consists of three interconnected rings, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-(+)-Tricyclene can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic conditions. For example, the cyclization of α-pinene in the presence of a strong acid like sulfuric acid can yield this compound. Another method involves the use of catalytic hydrogenation of certain bicyclic compounds to form the tricyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from pine or fir trees, followed by purification processes to isolate the compound. The extracted oils are subjected to fractional distillation to separate this compound from other components. This method is preferred due to the natural abundance of the compound in these essential oils.
化学反应分析
Types of Reactions
(1r)-(+)-Tricyclene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tricyclene oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the tricyclic structure, forming compounds like tricyclene chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens like chlorine and bromine, often in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Tricyclene oxide and other oxygenated derivatives.
Reduction: Tricyclene alcohols and other reduced forms.
Substitution: Halogenated tricyclenes like tricyclene chloride and bromide.
科学研究应用
(1r)-(+)-Tricyclene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic structures. Researchers investigate its behavior under various chemical reactions to understand the properties of similar compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a natural product in drug development.
Industry: In the fragrance industry, this compound is used as a component in perfumes and other scented products due to its pleasant aroma.
作用机制
The mechanism of action of (1r)-(+)-Tricyclene involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, leading to changes in cell function. Its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular pathways involved are still under investigation, but its effects on cellular structures and functions are of significant interest.
相似化合物的比较
Similar Compounds
α-Pinene: A bicyclic monoterpene with a similar structure, commonly found in pine resin.
Camphene: Another bicyclic monoterpene with a different arrangement of rings.
Limonene: A monocyclic monoterpene with a similar chemical composition but different structure.
Uniqueness
(1r)-(+)-Tricyclene is unique due to its tricyclic structure, which distinguishes it from other monoterpenes. This structure imparts specific chemical and physical properties, making it valuable for various applications. Its distinctive aroma and reactivity also set it apart from similar compounds.
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
(2S,6R)-1,7,7-trimethyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(5-6)10(7,9)3/h6-8H,4-5H2,1-3H3/t6?,7-,8+,10? |
InChI 键 |
RRBYUSWBLVXTQN-VZCHMASFSA-N |
手性 SMILES |
CC1(C2C[C@H]3C1([C@H]3C2)C)C |
规范 SMILES |
CC1(C2CC3C1(C3C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


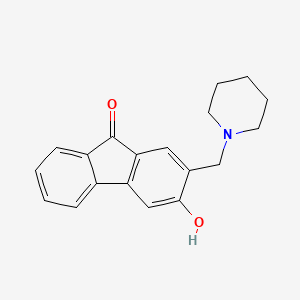
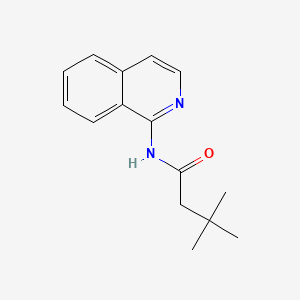
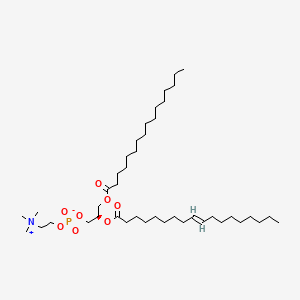
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
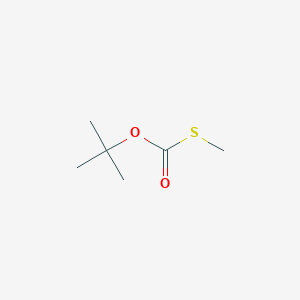
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
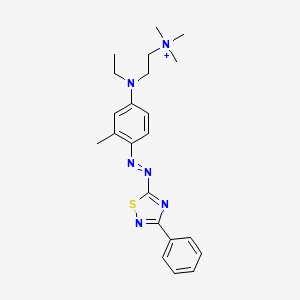
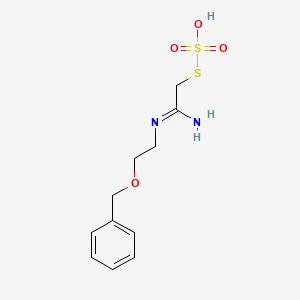
![2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)

![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
